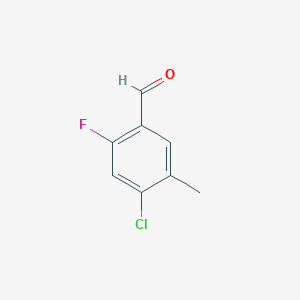

4-Chloro-2-fluoro-5-methylbenzaldehyde

Description

Contextualization within Halogenated Benzaldehydes and Aromatic Chemistry

Halogenated benzaldehydes are a class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzaldehyde (B42025) are replaced by halogen atoms. mdpi.com This substitution significantly influences the electronic properties and reactivity of the molecule. The presence of electron-withdrawing halogens like chlorine and fluorine in 4-Chloro-2-fluoro-5-methylbenzaldehyde deactivates the aromatic ring towards electrophilic substitution, while also directing incoming groups to specific positions. The aldehyde functional group itself is a key reactive center, participating in a wide array of reactions such as nucleophilic additions, condensations, and oxidations.

The specific arrangement of the chloro, fluoro, and methyl groups on the benzaldehyde ring of this compound creates a unique electronic and steric environment. This distinct substitution pattern is crucial in directing the regioselectivity of its reactions, making it a targeted building block for creating highly specific molecular architectures.

Significance as a Building Block in Advanced Organic Synthesis

The true value of this compound lies in its utility as a foundational molecule for the construction of more complex chemical entities. Organic chemists utilize such building blocks to assemble novel compounds with desired properties, particularly in the fields of medicinal chemistry and materials science. The aldehyde group can be readily converted into other functional groups, or it can be used to form new carbon-carbon and carbon-heteroatom bonds.

The presence of the halogen atoms provides additional handles for synthetic manipulation. For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the introduction of a wide variety of substituents. This versatility allows for the systematic modification of the molecular structure, a key strategy in the development of new pharmaceutical drugs and functional materials.

Overview of Research Trajectories Pertaining to this compound

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and are analogous to other well-studied halogenated benzaldehydes. Research involving similar compounds suggests that the likely research trajectories for this compound would involve its use as a key intermediate in the synthesis of:

Biologically active molecules: Many pharmaceuticals and agrochemicals contain halogenated aromatic rings. The specific substitution pattern of this compound could be a crucial component in the design of new therapeutic agents or pesticides.

Novel heterocyclic compounds: The aldehyde functionality is a common starting point for the synthesis of various heterocyclic systems, which are prevalent in drug discovery.

Functional materials: The unique electronic properties imparted by the halogen and methyl substituents could be exploited in the development of new materials with specific optical or electronic properties.

Further research is needed to fully elucidate the specific applications and synthetic potential of this intriguing molecule.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H6ClFO | nih.gov |

| Molecular Weight | 172.58 g/mol | nih.gov |

| CAS Number | 177211-30-2 | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYMNJWMQFXIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Methylbenzaldehyde and Its Derivatives

Precursor Selection and Rational Design for 4-Chloro-2-fluoro-5-methylbenzaldehyde Synthesis

The successful synthesis of this compound is highly dependent on the selection of an appropriate starting material and a rational design that dictates the sequence of substituent introduction. The directing effects of the substituents play a pivotal role in achieving the desired 2,4,5-substitution pattern.

Strategic Considerations for Introducing Chlorine and Fluorine Substituents

The introduction of halogen substituents onto an aromatic ring is a fundamental step in the synthesis of many complex molecules. In the case of this compound, the relative positions of the chlorine and fluorine atoms necessitate a regioselective approach. The directing effects of the substituents already present on the ring guide the position of incoming electrophiles.

Halogens are generally considered deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution. openstax.org This is due to the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. openstax.org Fluorine, being the most electronegative halogen, exerts a strong inductive effect. libretexts.org

A plausible strategy would involve starting with a precursor that already contains one or more of the desired substituents. For instance, beginning with a fluorinated or chlorinated toluene (B28343) derivative would be a common approach. The existing halogen and methyl groups would then direct the subsequent halogenation or other functionalization steps.

Methodologies for Methyl Group Installation on the Benzaldehyde (B42025) Scaffold

The methyl group on the benzaldehyde scaffold can be introduced at various stages of the synthesis. One common method is to start with a methylated precursor, such as toluene or one of its halogenated derivatives like 1-chloro-4-fluoro-2-methylbenzene. sigmaaldrich.com This approach is often more straightforward than introducing a methyl group onto a pre-existing benzaldehyde ring, which can be prone to side reactions due to the reactivity of the aldehyde group.

Alternatively, methylation can be achieved through cross-coupling reactions. However, for a small and simple group like methyl, starting with a commercially available methylated precursor is generally more efficient.

Formylation Reactions for Aldehyde Functional Group Introduction

The introduction of the aldehyde (formyl) group is a key transformation in the synthesis of benzaldehydes. Several methods are available for the formylation of aromatic rings, with the choice of method often depending on the nature of the substituents already present on the ring. wikipedia.org

For electron-rich aromatic compounds, the Vilsmeier-Haack reaction is a widely used and efficient method. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgwikipedia.org The Vilsmeier reagent then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the desired aldehyde. wikipedia.org

Other formylation methods include the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst, and the Duff reaction, which employs hexamethylenetetramine. wikipedia.org The choice among these methods would be dictated by the specific electronic properties of the precursor to this compound. Given that the benzene (B151609) ring is substituted with two deactivating halogens, a powerful formylation method like the Vilsmeier-Haack reaction would likely be necessary.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is inherently a multi-step process, requiring the sequential introduction of the various functional groups in a controlled manner to achieve the correct regiochemistry.

Regioselective Halogenation Strategies

Regioselective halogenation is critical to ensure the correct placement of the chlorine and fluorine atoms. The directing effects of the substituents on the aromatic ring are the primary tool for achieving this selectivity.

For example, if starting with 2-fluoro-5-methylphenol, the hydroxyl group is a strong activating, ortho-, para-director. Chlorination of this precursor would likely lead to the introduction of chlorine at the position para to the hydroxyl group, which is also ortho to the methyl group. Subsequent conversion of the hydroxyl group to the desired functionality would be required.

Another strategy could involve starting with a molecule like 1-fluoro-4-methylbenzene. The fluorine and methyl groups are both ortho-, para-directing. Chlorination of this compound would likely yield a mixture of isomers, requiring separation. Therefore, a more controlled method is often preferred.

A summary of directing group effects is presented in the table below.

| Substituent | Activating/Deactivating | Directing Effect |

| -F, -Cl | Deactivating | Ortho, Para |

| -CH3 | Activating | Ortho, Para |

| -CHO | Deactivating | Meta |

This table summarizes the general directing effects of substituents in electrophilic aromatic substitution.

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired functional group. baranlab.org

Fluorine is known to be a moderate directing group for ortho-lithiation. researchgate.net In a precursor containing a fluorine atom, lithiation can be directed to the position ortho to the fluorine. For the synthesis of this compound, a potential precursor could be 1-chloro-4-fluoro-2-methylbenzene. In this molecule, the fluorine at position 4 and the chlorine at position 1 could potentially direct lithiation. However, the position between the fluorine and the methyl group (position 3) or the position between the chlorine and the methyl group (position 6) would be the most likely sites for lithiation due to the combined directing effects.

A general scheme for directed ortho-metalation is shown below:

| Step | Description |

|---|---|

| 1. Coordination | The directing metalation group (DMG) on the aromatic ring coordinates with the lithium atom of the organolithium reagent. |

| 2. Deprotonation | The organolithium base removes a proton from the position ortho to the DMG, forming an aryllithium intermediate. |

| 3. Electrophilic Quench | The aryllithium intermediate reacts with an electrophile (E+) to introduce a new substituent at the ortho position. |

This interactive table outlines the key steps in a directed ortho-metalation reaction.

To introduce the aldehyde group at the desired position, the lithiated intermediate could be quenched with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This would install the formyl group specifically at the lithiated position, offering a high degree of regiocontrol that might be difficult to achieve through traditional electrophilic aromatic substitution.

Protecting Group Strategies for Aldehyde Functionality during Synthesis

In the synthesis of complex molecules, a protecting group is often necessary to temporarily mask a reactive functional group, like an aldehyde, to prevent it from reacting under conditions intended to modify another part of the molecule. pressbooks.pub The aldehyde group is particularly susceptible to nucleophilic attack and oxidation, making its protection crucial during many synthetic transformations, such as Grignard reactions or organolithium additions. rug.nllibretexts.org

A good protecting group must be easy to introduce and remove, stable to the reaction conditions it is meant to withstand, and should not introduce additional synthetic challenges. pressbooks.pubuchicago.edu For aldehydes, the most common protecting groups are acetals and ketals, formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. pressbooks.pubcem.com

Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly favored due to their enhanced stability. pressbooks.pub They are stable in neutral to strongly basic environments, making them ideal for use with organometallic reagents. libretexts.org The protection step is reversible and the aldehyde can be regenerated by acidic hydrolysis. pressbooks.pub Another strategy involves the formation of 1,1-diacetates (acylals), which are also effective at protecting aldehydes and can be synthesized under solvent-free conditions. acs.orgresearchgate.net

The choice of protecting group depends on the specific reaction sequence. The table below summarizes common protecting groups for aldehydes and the conditions for their removal.

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

| Dimethyl Acetal | Methanol (B129727), Acid Catalyst | Aqueous Acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, reducing agents |

| 1,3-Dioxolane (Ethylene Acetal) | Ethylene Glycol, Acid Catalyst | Aqueous Acid | More stable than acyclic acetals to hydrolysis |

| 1,3-Dioxane (Propylene Acetal) | 1,3-Propanediol, Acid Catalyst | Aqueous Acid | Generally more stable than 1,3-dioxolanes |

| 1,1-Diacetate (Acylal) | Acetic Anhydride, Acid Catalyst | Aqueous Acid or Base | Stable in non-aqueous conditions |

This table provides a summary of common protecting groups for aldehyde functionality, outlining their formation and deprotection conditions as well as their general stability.

Catalytic Approaches in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to create complex molecules with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. acs.org For a molecule like this compound, catalytic methods are essential for precisely assembling the substituted aromatic ring.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing aryl halides. nih.govmdpi.com Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the sequential and regioselective introduction of substituents onto an aromatic core. nih.gov

In a potential synthesis of this compound, one could envision starting with a di- or tri-halogenated benzene derivative. For instance, a Suzuki-Miyaura coupling could be used to introduce the methyl group by reacting a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. mdpi.com The aldehyde functionality can be introduced through various methods, such as the formylation of an aryl halide or by coupling with a formyl-equivalent reagent. The chloro and fluoro substituents are typically present on the starting aromatic ring, as their introduction at a late stage can be challenging. The choice of catalyst, ligands, and reaction conditions is critical to control the selectivity and yield of these transformations. mdpi.com

The table below outlines key transition metal-catalyzed reactions applicable to aryl halide functionalization.

| Reaction Name | Reactants | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Palladium (e.g., Pd(PPh₃)₄) | C-C |

| Heck Coupling | Aryl Halide + Alkene | Palladium (e.g., Pd(OAc)₂) | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) | C-C |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium (e.g., Pd₂(dba)₃) | C-N |

| Stille Coupling | Aryl Halide + Organotin Reagent | Palladium (e.g., Pd(PPh₃)₄) | C-C |

This table summarizes major transition metal-catalyzed cross-coupling reactions used for functionalizing aryl halides, which are foundational for synthesizing complex aromatic compounds.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing excellent selectivity under mild, environmentally friendly conditions. scielo.org.mxresearchgate.net Organocatalysis uses small organic molecules to accelerate reactions. beilstein-journals.org For aldehyde synthesis, N-heterocyclic carbenes (NHCs) have been used to catalyze various transformations, including the arylation of an aldehyde's C-H bond. acs.orgeurekaselect.com Such methods could potentially be applied to introduce the aryl group or other functionalities in the synthesis of substituted benzaldehydes.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. scielo.org.mx This approach is known for its exceptional selectivity (chemo-, regio-, and stereoselectivity). For instance, enzymes could be employed for the selective reduction of a carboxylic acid to an aldehyde or for specific hydroxylation or halogenation reactions on an aromatic ring, although specific pathways for this compound are not widely documented. The use of plant-based biocatalysts for the reduction of benzaldehydes to benzyl (B1604629) alcohols demonstrates the potential of this green methodology. scielo.org.mxresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.caoaji.net This is achieved by following a set of twelve principles, including waste prevention, maximizing atom economy, and using safer solvents. acs.org

A key principle of green chemistry is to minimize or eliminate the use of auxiliary substances like solvents. acs.org Solvents account for a significant portion of the waste generated in chemical processes. gcande.org Consequently, developing solvent-free or reduced-solvent reaction systems is a major goal.

Several reactions relevant to the synthesis of benzaldehyde derivatives can be performed under these conditions. For example, Knoevenagel and aldol (B89426) condensations, which are common reactions involving aldehydes, have been successfully carried out in solvent-free systems, often by simply grinding the solid reactants together, sometimes with a solid catalyst. tandfonline.comrsc.orgacs.org This approach not only reduces solvent waste but can also lead to higher yields and shorter reaction times. Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions or the use of greener solvents like water. oaji.net

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. researchgate.netnih.gov

In designing a synthetic route for this compound, maximizing atom economy is a critical consideration. For example, addition reactions that form the carbon skeleton without generating byproducts are preferable to substitution reactions where atoms are lost in leaving groups. Catalytic approaches are also beneficial for atom economy because the catalyst is used in small amounts and is not consumed in the reaction. acs.org By carefully selecting reactions that maximize the incorporation of starting materials into the final product, chemists can significantly reduce waste and create more sustainable synthetic pathways. jocpr.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Chloro 2 Fluoro 5 Methylbenzaldehyde

Reactions at the Aldehyde Moiety of 4-Chloro-2-fluoro-5-methylbenzaldehyde

The aldehyde functional group is one of the most versatile in organic chemistry, readily undergoing oxidation, reduction, and a host of condensation and addition reactions.

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-chloro-2-fluoro-5-methylbenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. The oxidation can be achieved using a variety of strong oxidizing agents. ncert.nic.in Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and nitric acid (HNO₃). ncert.nic.inacs.org

The mechanism of oxidation, for instance with chromic acid, typically involves the initial formation of a hydrate (B1144303) from the aldehyde in the aqueous acidic medium. This hydrate is then esterified by the chromic acid to form a chromate (B82759) ester. The final step involves the elimination of a reduced chromium species, which abstracts the aldehydic hydrogen, leading to the formation of the carboxylic acid. sphinxsai.com The presence of other substituents on the ring, such as the halogens and the methyl group, is generally well-tolerated under these conditions. acs.org

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat, followed by acid workup | 4-Chloro-2-fluoro-5-methylbenzoic acid |

| Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ (Jones reagent) | 4-Chloro-2-fluoro-5-methylbenzoic acid |

| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH (Tollens' reagent) | 4-Chloro-2-fluoro-5-methylbenzoic acid |

The aldehyde group is easily reduced to a primary alcohol, yielding (4-chloro-2-fluoro-5-methylphenyl)methanol. This transformation can be accomplished with high chemoselectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature, which typically does not affect other functional groups like the aryl halides. acs.org The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. thieme-connect.de This method is also highly efficient in converting the aldehyde to the corresponding benzylic alcohol. researchgate.net

| Reducing Agent/Method | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | (4-Chloro-2-fluoro-5-methylphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (4-Chloro-2-fluoro-5-methylphenyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C or PtO₂, Ethanol or Ethyl Acetate | (4-Chloro-2-fluoro-5-methylphenyl)methanol |

This compound, lacking α-hydrogens, cannot undergo self-aldol condensation. However, it is an excellent substrate for crossed-aldol and related condensation reactions with enolizable partners.

A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org Common active methylene compounds include malononitrile, diethyl malonate, and ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate. nih.govbhu.ac.in The mechanism begins with the base deprotonating the active methylene compound to form a stabilized carbanion. organic-chemistry.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate typically undergoes spontaneous dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated product. wikipedia.org These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials. nih.gov

| Reactant | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine or Ammonium Acetate | 2-((4-Chloro-2-fluoro-5-methylphenyl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-chloro-2-fluoro-5-methylphenyl)acrylate |

| Diethyl Malonate | Piperidine, Pyridine | Diethyl 2-((4-chloro-2-fluoro-5-methylphenyl)methylene)malonate |

Reactivity of Aromatic Halogens in this compound

The halogen substituents on the aromatic ring are key sites for nucleophilic aromatic substitution and metal-mediated cross-coupling reactions. Their reactivity is strongly influenced by the electronic effects of the other ring substituents.

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org In this compound, the potent electron-withdrawing aldehyde group activates the ring for nucleophilic attack, particularly at the ortho (position 2) and para (position 4) positions where it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org

Both the fluorine at C2 (ortho) and the chlorine at C4 (para) are activated. In the context of SNAr, the C-F bond is typically more reactive than the C-Cl bond. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the attached carbon more electrophilic. wikipedia.orgyoutube.com The strength of the C-F bond is less important as its cleavage occurs in a subsequent, faster step. masterorganicchemistry.com Therefore, nucleophilic attack by species such as alkoxides, amines, or thiolates is expected to occur preferentially at the C2 position, displacing the fluoride (B91410) ion. nih.govmdpi.com

| Nucleophile | Typical Conditions | Major Product |

|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol (MeOH), heat | 4-Chloro-2-methoxy-5-methylbenzaldehyde |

| Ammonia (NH₃) | DMSO, heat | 2-Amino-4-chloro-5-methylbenzaldehyde |

| Sodium Thiophenoxide (NaSPh) | DMF, heat | 4-Chloro-5-methyl-2-(phenylthio)benzaldehyde |

In contrast to SNAr reactions, the reactivity of aryl halides in palladium- or nickel-catalyzed cross-coupling reactions is governed by the rate of oxidative addition of the C-X bond to the metal center. The established reactivity order is I > Br > OTf > Cl >> F. libretexts.orgwikipedia.org Consequently, the C-Cl bond at the C4 position of this compound is significantly more reactive than the C-F bond at C2 under these conditions. The C-F bond is generally inert in these reactions unless specialized catalysts or conditions are used. Thus, Suzuki, Stille, and Kumada couplings will selectively occur at the C4 position.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Modern catalysts with bulky, electron-rich phosphine (B1218219) ligands are effective for coupling less reactive aryl chlorides. organic-chemistry.org

Stille Coupling: This reaction couples the aryl chloride with an organotin compound (organostannane) using a palladium catalyst. organic-chemistry.org While effective, a major drawback is the toxicity of the tin reagents. acs.org Additives such as CsF or Cu(I) salts can promote the reaction with aryl chlorides. acs.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) or an organolithium reagent to couple with the aryl chloride, catalyzed by either nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Nickel catalysts are often preferred for their ability to activate the C-Cl bond effectively. acs.org

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | 2-Fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, Dioxane, heat | 2-Fluoro-5-methyl-4-vinylbenzaldehyde |

| Kumada | Methylmagnesium bromide | NiCl₂(dppp), THF | 2-Fluoro-4,5-dimethylbenzaldehyde |

Electrophilic Aromatic Substitution (EAS) in the Context of this compound

Electrophilic aromatic substitution is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is governed by the nature of the substituents already present. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. libretexts.org

In this compound, the benzene ring has four substituents, leaving two available positions for substitution: C3 and C6. The regioselectivity of an EAS reaction on this molecule will be determined by the cumulative directing effects of the existing groups.

The directing effect of a substituent is its ability to favor the substitution at certain positions on the aromatic ring. This is primarily governed by a combination of inductive and resonance effects. libretexts.org

Formyl Group (-CHO): The aldehyde group is a moderate deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. libretexts.org

Chloro (-Cl) and Fluoro (-F) Groups: Halogens are unique in that they are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect. pressbooks.pub

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.org

The powerful meta-directing effect of the formyl group and the ortho, para-directing effects of the halogens and the methyl group create a complex scenario. The activating methyl group strongly favors substitution at the ortho (C6) and para (C2, occupied) positions. The halogens also direct to the ortho and para positions relative to themselves. The fluoro at C2 directs to C1 (occupied) and C3. The chloro at C4 directs to C3 and C5 (occupied). The deactivating formyl group at C1 directs to C3 and C5 (occupied).

Considering these influences, the C3 and C6 positions are the potential sites for electrophilic attack. The C6 position is activated by the ortho methyl group and the ortho chloro group (via resonance), while being meta to the deactivating formyl group. The C3 position is activated by the ortho fluoro group and the meta chloro group (via resonance), but is ortho to the strongly deactivating formyl group. Therefore, the substitution pattern can be highly dependent on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -CHO | C1 | Deactivating | Meta |

| -F | C2 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

While specific documented examples of EAS reactions on this compound are not abundant in readily available literature, theoretical considerations allow for the prediction of potential synthetic transformations. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For instance, in a nitration reaction (using HNO₃ and H₂SO₄), the nitronium ion (NO₂⁺) electrophile would be directed by the existing substituents. Given the activating nature of the methyl group, substitution at the C6 position to yield 4-Chloro-2-fluoro-5-methyl-6-nitrobenzaldehyde would be a likely outcome. However, the steric hindrance from the adjacent methyl group and the electronic effects of the other substituents could also lead to substitution at the C3 position, yielding 4-Chloro-2-fluoro-5-methyl-3-nitrobenzaldehyde . The precise product distribution would need to be determined experimentally.

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-fluoro-5-methyl-6-nitrobenzaldehyde and/or 4-Chloro-2-fluoro-5-methyl-3-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-chloro-2-fluoro-5-methylbenzaldehyde and/or 6-Bromo-4-chloro-2-fluoro-5-methylbenzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-chloro-2-fluoro-5-methylbenzaldehyde and/or 6-Acyl-4-chloro-2-fluoro-5-methylbenzaldehyde |

Rearrangement Reactions and Other Mechanistic Studies Involving this compound

The study of rearrangement reactions provides insight into the stability of intermediates and the migratory aptitude of various groups. Common rearrangement reactions in organic chemistry include the Beckmann, Hofmann, Claisen, and Fries rearrangements. bdu.ac.in However, these specific named reactions are generally not directly applicable to a simple benzaldehyde (B42025) derivative like this compound under standard conditions.

There is limited specific information in the scientific literature detailing rearrangement reactions or other in-depth mechanistic studies directly involving this compound. The stability of the substituted aromatic ring makes skeletal rearrangements unlikely except under harsh conditions.

It is conceivable that under specific oxidative conditions, the aldehyde could undergo a Baeyer-Villiger-type oxidation, where an oxygen atom is inserted between the carbonyl carbon and the aromatic ring, which would technically be an oxidation followed by a rearrangement of the formyl group. However, such a reaction has not been specifically documented for this compound.

Research on the acid-catalyzed rearrangement of some ortho-substituted benzaldehydes has been reported, leading to regioisomeric products. beilstein-journals.org While not directly analogous due to the substitution pattern, these studies highlight the possibility of intramolecular transformations under specific catalytic conditions. Any such reactivity for this compound would require dedicated experimental investigation.

Applications of 4 Chloro 2 Fluoro 5 Methylbenzaldehyde As a Versatile Intermediate in Chemical Synthesis

Precursor in Pharmaceutical Compound Synthesis

The structural framework of 4-Chloro-2-fluoro-5-methylbenzaldehyde is incorporated into various medicinal chemistry programs aimed at discovering and optimizing new therapeutic agents. The compound's aldehyde group offers a reactive handle for a multitude of chemical transformations, allowing for its integration into larger, more complex molecular architectures with potential biological activity.

A primary application of substituted benzaldehydes like this compound is in the construction of heterocyclic scaffolds, which form the core of many therapeutic drugs. The aldehyde functional group is readily employed in condensation reactions with various nucleophiles, such as amines and hydrazines, to build larger ring systems.

For example, this intermediate is particularly suitable for the synthesis of pyrazolopyrimidine and pyrazolopyridine scaffolds. googleapis.comgoogle.comnih.gov These fused heterocyclic systems are of significant interest as they are structural analogs of naturally occurring purines and are known to interact with a wide range of biological targets, including protein kinases. nih.govgoogle.com The synthesis can proceed through a reaction between the aldehyde and an amino-substituted pyrazole (B372694) or pyridine, followed by cyclization to yield the final scaffold. The specific substituents (chloro, fluoro, methyl) from the original aldehyde become integral parts of the final molecule, influencing its shape, electronic distribution, and interaction with its biological target.

In drug discovery, this compound serves as a key building block for creating novel lead compounds, particularly in the field of kinase inhibitors. google.comgoogleapis.com Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. googleapis.com

Patents related to the development of novel kinase inhibitors, including those targeting Receptor-Interacting Protein Kinase 2 (RIPK2), describe the synthesis of compounds with a trisubstituted phenyl motif similar to that of this compound. googleapis.comnih.gov The specific substitution pattern—containing a strategic placement of halogen and methyl groups—is crucial for achieving potent and selective inhibition of the target kinase. The aldehyde can be converted into other functional groups, such as anilines or carbamates, which are then used in coupling reactions (e.g., Suzuki coupling) to assemble the final complex inhibitor molecule.

The utility of this compound in medicinal chemistry programs extends beyond its use in specific syntheses; it is a tool for exploring structure-activity relationships (SAR). The presence of distinct substituents allows chemists to systematically probe how different regions of a drug molecule interact with its target protein.

The chloro and fluoro groups, for instance, have profound effects on a compound's properties. The chlorine atom can enhance lipophilicity, improving cell membrane permeability, and can participate in halogen bonding, a type of interaction that can increase binding affinity to a protein target. The fluorine atom can modulate the acidity of nearby protons and block metabolic oxidation at that position, thereby improving the drug's metabolic stability and pharmacokinetic profile. The methyl group serves as a small, lipophilic spacer. By using this aldehyde as a starting point, medicinal chemists can create a library of related compounds to optimize potency, selectivity, and drug-like properties.

Table 1: Role of Substituents in Medicinal Chemistry

| Substituent | General Role in Drug Design |

| Aldehyde (-CHO) | A reactive group for building larger molecular scaffolds through reactions like condensation and reductive amination. |

| Chlorine (-Cl) | Increases lipophilicity, can participate in halogen bonding to enhance target affinity, and can influence electronic properties. |

| Fluorine (-F) | Often used to block metabolic oxidation, increase metabolic stability, and modify the electronic nature of the aromatic ring. |

| Methyl (-CH₃) | A small, lipophilic group that can fill hydrophobic pockets in a protein's binding site and improve oral absorption. |

Intermediate in Agrochemical Development

The principles that make halogenated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals. The introduction of halogen atoms is a key strategy for creating effective and environmentally stable pesticides and herbicides. Approximately 81% of agrochemicals launched between 2010 and 2020 contain halogen atoms, underscoring their importance in the industry.

This compound is a potential precursor for the synthesis of new herbicides and pesticides. The halogenation pattern on the aromatic ring is a critical feature of many commercial crop protection agents. These substituents are known to be crucial for the molecule's mode of action and its ability to overcome weed resistance.

Synthetic routes to novel herbicides could involve the transformation of the aldehyde group into a different functional moiety that is then linked to a toxophore—the part of the molecule responsible for the herbicidal activity. The substituted phenyl ring acts as a core structural element, with the chloro and fluoro atoms ensuring a favorable interaction with the target enzyme in the weed and providing stability against degradation in the environment.

In agrochemical discovery, large libraries of novel compounds are synthesized and screened for biological activity. This compound represents a valuable starting material for generating such libraries. Its specific substitution pattern offers a unique entry point for creating diverse molecular structures. Researchers in agrochemical discovery programs can leverage this intermediate to produce a range of derivatives, systematically modifying other parts of the molecule to discover new compounds with potent herbicidal or pesticidal properties and favorable crop selectivity. The presence of both chlorine and fluorine is particularly advantageous, as this combination is frequently found in the latest generation of high-performance pesticides.

Building Block for Advanced Materials and Polymers

The structural characteristics of this compound make it a promising candidate for the synthesis of novel polymers and advanced materials. The presence of the reactive aldehyde group, coupled with the stability and unique properties conferred by the halogen and methyl substituents, allows for its incorporation into various polymeric structures and functional materials.

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various monomers suitable for polymerization. Through reactions such as condensation, Wittig reactions, and Knoevenagel condensations, the aldehyde group can be transformed into a variety of polymerizable moieties. For instance, it can be reacted with compounds containing active methylene (B1212753) groups to form vinyl monomers or with diamines to produce Schiff base monomers, which can then undergo polymerization to yield polyimines or other nitrogen-containing polymers.

The presence of the fluorine and chlorine atoms on the aromatic ring can significantly influence the properties of the resulting polymers. Fluorine substitution is well-known to enhance thermal stability, chemical resistance, and optical properties, while also lowering the dielectric constant and surface energy of materials. The chloro group can also contribute to flame retardancy and provides a potential site for further functionalization.

While direct polymerization of this compound itself is not common, its conversion into monomers is a key strategy for its use in polymer science. The specific types of monomers that can be synthesized are diverse and depend on the desired polymer architecture and properties.

Table 1: Potential Monomer Synthesis Reactions from this compound

| Reaction Type | Reactant | Resulting Monomer Type | Potential Polymer Type |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl-substituted aromatic | Poly(vinyl-co-...) |

| Wittig Reaction | Triphenylphosphonium ylide | Styrenic derivative | Polystyrene derivative |

| Reductive Amination | Diamine | Secondary diamine | Polyamide |

| Condensation | Phenol derivative | Bisphenol-type monomer | Polyether or Polyester |

Beyond monomer synthesis, this compound is a crucial starting material for the development of specialty chemicals that possess unique functional groups and tailored properties. These specialty chemicals can then be used as additives, crosslinking agents, or building blocks for more complex materials.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized derivatives. The aromatic ring itself can undergo further electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of any new groups.

A significant application in this area is the synthesis of Schiff bases. The reaction of this compound with various primary amines leads to the formation of imines (Schiff bases). These compounds are known for their diverse applications, including as ligands for metal complexes, in the synthesis of heterocyclic compounds, and as intermediates for biologically active molecules. The specific properties of the resulting Schiff base can be tuned by varying the structure of the primary amine.

Table 2: Examples of Specialty Chemicals Derived from this compound

| Derivative | Synthesis Method | Potential Application |

| 4-Chloro-2-fluoro-5-methylbenzoic acid | Oxidation of the aldehyde | Intermediate for pharmaceuticals and agrochemicals |

| (4-Chloro-2-fluoro-5-methylphenyl)methanol | Reduction of the aldehyde | Building block for esters and ethers |

| Schiff Bases (Imines) | Condensation with primary amines | Ligands, intermediates for heterocycles |

Exploration of this compound in Fine Chemical Production

In the realm of fine chemical production, this compound serves as a valuable intermediate for the synthesis of high-value, low-volume chemical products. Fine chemicals are characterized by their complex molecular structures and high purity, and they are often used as active ingredients in pharmaceuticals, agrochemicals, and specialty materials.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted molecules where the specific arrangement of the chloro, fluoro, and methyl groups is essential for the final product's function. For example, in the pharmaceutical industry, the presence of fluorine can enhance the metabolic stability and bioavailability of a drug molecule. Similarly, in the agrochemical sector, specific halogenated aromatic structures are known to exhibit potent herbicidal or insecticidal activity.

The production of fine chemicals often involves multi-step syntheses, and this compound can be introduced at a strategic point to build the desired molecular framework. Its reactivity allows for the sequential addition of other functional groups and the construction of complex heterocyclic systems. Research in this area continues to explore new synthetic routes and applications for this versatile intermediate, driven by the demand for novel and effective fine chemicals in various industries.

Computational and Theoretical Studies of 4 Chloro 2 Fluoro 5 Methylbenzaldehyde

Conformational Analysis and Energy Landscape

The conformational landscape of 4-Chloro-2-fluoro-5-methylbenzaldehyde is primarily defined by the orientation of the aldehyde group relative to the benzene (B151609) ring. Theoretical studies on substituted benzaldehydes provide a framework for understanding the rotational barriers and preferred conformations of this specific molecule.

The rotation of the formyl group (-CHO) around the C(aryl)-C(aldehyde) bond is a key factor in determining the conformational stability of benzaldehydes. For ortho-substituted benzaldehydes, two primary planar conformations are considered: s-cis (or O-cis), where the carbonyl oxygen is on the same side as the ortho-substituent, and s-trans (or O-trans), where it is on the opposite side.

In the case of this compound, the fluorine atom at the ortho position (C2) is expected to have a dominant influence on the conformational preference. Studies on o-fluorobenzaldehyde have indicated a strong preference for the s-trans conformation. ias.ac.in This preference is attributed to the electrostatic repulsion between the electronegative oxygen of the carbonyl group and the ortho-fluorine atom, which destabilizes the s-cis form. ias.ac.inresearchgate.net This repulsive interaction outweighs the potential for stabilizing non-Lewis type interactions. researchgate.net

| Compound | Preferred Conformation | Illustrative Rotational Barrier (kJ/mol) |

|---|---|---|

| Benzaldehyde (B42025) | Planar | ~20-30 |

| 2-Fluorobenzaldehyde | s-trans | ~19 |

| 2,6-Difluorobenzaldehyde | Planar | ~19-20 |

This table presents illustrative values based on literature for similar compounds and should not be taken as definitive for this compound.

The halogen substituents, chlorine and fluorine, play a crucial role in shaping the molecular conformation and electronic properties of this compound.

Fluorine (ortho-position): As discussed, the ortho-fluoro substituent is the primary determinant of the aldehyde group's conformational preference, favoring the s-trans arrangement due to electrostatic repulsion. ias.ac.inresearchgate.net This effect is a common feature in ortho-halobenzaldehydes. researchgate.net

Chlorine (para-position to the aldehyde): The chlorine atom at the para-position influences the electronic properties of the benzene ring through its inductive and resonance effects. While it is an electron-withdrawing group, its impact on the rotational barrier is generally less pronounced than that of an ortho-substituent.

Methyl Group (meta-position to the aldehyde): The methyl group at the meta-position has a minor steric influence on the aldehyde group's conformation. Its primary role is electronic, acting as a weak electron-donating group.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Computational methods such as Molecular Electrostatic Potential (MEP) and Fukui function analysis are instrumental in predicting the reactive behavior of molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netjournalirjpac.com In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show the following features:

Negative Potential: The most negative electrostatic potential will be localized on the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for electrophilic attack and hydrogen bond formation. researchgate.net The regions around the fluorine and chlorine atoms will also exhibit negative potential, though generally less intense than that of the carbonyl oxygen.

Positive Potential: The most positive electrostatic potential is anticipated to be on the hydrogen atom of the aldehyde group. The carbon atom of the carbonyl group will also be an electrophilic center. The hydrogen atoms of the methyl group and the aromatic ring will show varying degrees of positive potential. researchgate.net

| Atom/Region | Expected MEP Value (a.u.) | Implication |

|---|---|---|

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack |

| Aldehyde Hydrogen | Highly Positive | Site for nucleophilic attack |

| Aromatic Ring | Variable (generally negative) | Susceptible to electrophilic substitution |

This table presents expected trends and should be considered illustrative.

The Fukui function is a local reactivity descriptor derived from density functional theory (DFT) that helps to quantify the reactivity of different atomic sites in a molecule. journalirjpac.comsemanticscholar.org It predicts the most likely sites for electrophilic and nucleophilic attack by considering the change in electron density at a particular site upon the addition or removal of an electron.

The condensed Fukui functions, ƒk+ and ƒk-, are used to identify the sites for nucleophilic and electrophilic attack, respectively.

ƒk+: A higher value of ƒk+ at an atomic site indicates a greater susceptibility to nucleophilic attack . For this compound, the carbonyl carbon is expected to have a high ƒk+ value.

ƒk-: A higher value of ƒk- at an atomic site suggests a greater susceptibility to electrophilic attack . The carbonyl oxygen is predicted to have a high ƒk- value. The carbon atoms of the aromatic ring will also have non-zero ƒk- values, indicating their potential for electrophilic aromatic substitution, with the precise reactivity order depending on the combined directing effects of the substituents.

The analysis of Fukui indices provides a more quantitative prediction of reactive sites compared to the qualitative picture offered by the MEP map, and these two methods are often used in conjunction to provide a comprehensive understanding of a molecule's chemical reactivity. journalirjpac.com

Advanced Spectroscopic Characterization of 4 Chloro 2 Fluoro 5 Methylbenzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 4-Chloro-2-fluoro-5-methylbenzaldehyde, a combination of 1D and 2D NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton (CHO) will appear as a singlet in the downfield region, typically around 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet in the upfield region, around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190-192 ppm. rsc.org The aromatic carbons will show signals between 115 and 167 ppm, with their exact chemical shifts influenced by the attached substituents (Cl, F, CH₃, and CHO). The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F). The methyl carbon will resonate at approximately 21-22 ppm. rsc.org

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine will be influenced by the other substituents on the ring. For instance, in 4-fluorobenzaldehyde (B137897), the ¹⁹F chemical shift is reported at -102.4 ppm. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound (Predicted) | ¹H | ~9.9-10.1 (CHO), ~7.5-7.8 (Ar-H), ~2.4 (CH₃) | s, m, s | - |

| ¹³C | ~190-192 (C=O), ~115-167 (Ar-C), ~21-22 (CH₃) | - | ¹JC-F ~250 | |

| ¹⁹F | ~ -100 to -110 | m | - | |

| 4-Fluorobenzaldehyde rsc.org | ¹H | 9.97 (CHO), 7.89 (Ar-H), 7.21 (Ar-H) | s, m, m | - |

| ¹³C | 190.5 (C=O), 166.5 (d, J=256.7), 132.8 (d, J=9.5), 132.2 (d, J=9.7), 116.4 (d, J=22.3) | - | - | |

| ¹⁹F | -102.4 | s | - |

2D NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. youtube.comsdsu.edu For instance, it would show a correlation between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would be used to assign the carbon signals for the aromatic CH groups and the methyl group by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the aldehydic proton and the aromatic carbon it is attached to, as well as the adjacent aromatic carbon. Correlations from the methyl protons to the aromatic carbons would confirm the position of the methyl group.

Correlation of Experimental NMR Data with Quantum Chemical Predictions

In modern structural analysis, quantum chemical calculations, particularly using Density Functional Theory (DFT), are often used to predict NMR chemical shifts. nih.govucm.es These theoretical predictions can then be compared with experimental data to validate the structural assignment. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. ucm.es By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy. Any significant deviations between the experimental and predicted values might indicate incorrect structural assignments or suggest the presence of specific intramolecular interactions not accounted for in the calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is expected to be complex due to its low symmetry. However, by comparing its spectrum with that of structurally similar molecules like 4-chloro-2-fluoro toluene (B28343) and other substituted benzaldehydes, a reasonable assignment of the fundamental vibrational modes can be achieved. nih.gov

Key expected vibrational modes include:

C-H stretching: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch is expected as a distinct, sharp band around 2850-2750 cm⁻¹. The methyl C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.

C=O stretching: The strong carbonyl stretch of the aldehyde group is a characteristic and intense band, expected to appear in the region of 1710-1690 cm⁻¹.

C=C stretching: The aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-F and C-Cl stretching: The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 800 and 600 cm⁻¹.

Methyl group vibrations: In addition to stretching, the methyl group will have characteristic bending vibrations (asymmetric and symmetric) around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehydic C-H Stretch | 2850 - 2750 | Sharp, Medium |

| Methyl C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| Methyl Bending | ~1450, ~1375 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Investigation of Intramolecular Interactions through Vibrational Shifts

The positions of certain vibrational bands can be sensitive to intramolecular interactions, such as electronic effects (inductive and resonance) and steric hindrance. In this compound, the electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups, and the electron-donating nature of the methyl group will influence the electron density distribution in the benzene (B151609) ring. These electronic effects can cause shifts in the frequencies of the aromatic C=C stretching modes and the C=O stretching frequency. For example, the presence of the electron-withdrawing fluorine and chlorine atoms may lead to a slight increase in the C=O stretching frequency compared to unsubstituted benzaldehyde (B42025). Furthermore, potential intramolecular hydrogen bonding or steric interactions between the substituents could lead to conformational preferences that are reflected in the vibrational spectra. A detailed analysis of these shifts, often aided by theoretical calculations, can provide a deeper understanding of the subtle intramolecular forces at play.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion (M•+) of this compound is generated. This high-energy ion is prone to fragmentation, breaking into smaller, characteristic pieces. The resulting pattern of fragment ions serves as a molecular fingerprint, allowing for structural confirmation. libretexts.org

For aromatic aldehydes like this compound, fragmentation is predictable. libretexts.org Key fragmentation pathways include:

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond is a common process for aldehydes, leading to the formation of a stable acylium ion ([M-H]+). docbrown.info For the target compound, this would result in an ion at m/z 171.

Loss of the Formyl Radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of the entire aldehyde group (CHO), producing a phenyl cation. libretexts.orgdocbrown.info This would generate a fragment at m/z 143.

Loss of Halogen: The loss of a chlorine atom is a possible fragmentation pathway for halogenated aromatic compounds. miamioh.edu This would lead to a fragment ion.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, typically by losing small molecules like carbon monoxide (CO), to produce characteristic ions at lower m/z values, such as m/z 77 for a phenyl group. docbrown.info

The presence of chlorine is also indicated by the isotopic pattern of chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a characteristic M+2 peak for every fragment that retains the chlorine atom. miamioh.edu

| Process | Fragment Lost | Mass of Fragment Lost (Da) | Predicted m/z of Fragment Ion | Formula of Fragment Ion |

|---|---|---|---|---|

| Molecular Ion | - | - | 172/174 | [C₈H₆ClFO]⁺ |

| Hydrogen Loss | H• | 1 | 171/173 | [C₈H₅ClFO]⁺ |

| Formyl Radical Loss | •CHO | 29 | 143/145 | [C₇H₅ClF]⁺ |

| Chlorine Loss | Cl• | 35/37 | 137 | [C₈H₆FO]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to four or more decimal places. docbrown.info This accuracy is crucial for unambiguously determining the elemental composition of a molecule. For this compound, the molecular formula is C₈H₆ClFO.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), the monoisotopic mass of the compound can be calculated with high precision. The computed monoisotopic mass for C₈H₆³⁵ClFO is 172.0091207 Da. nih.gov HRMS can experimentally measure the mass of the molecular ion and verify that it matches this calculated value, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise molecular structure of a compound in the solid state. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional map of electron density, revealing the exact positions of atoms in the crystal lattice. researchgate.netnih.gov

For this compound, an SCXRD study would provide precise measurements of:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-H, C=O, C-Cl, C-F).

Bond Angles: The angles formed by three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule, such as the orientation of the aldehyde group relative to the aromatic ring.

Studies on analogous substituted benzaldehyde and salicylaldehyde (B1680747) derivatives show that the benzene ring is typically planar, with the various substituents lying in or close to this plane. rsc.orgnih.gov SCXRD would confirm the planarity and reveal any minor distortions caused by steric hindrance between the substituents.

Beyond individual molecular geometry, XRD data allows for a detailed analysis of how molecules are arranged in the crystal, a study known as crystal packing. The nature and strength of intermolecular interactions dictate this packing. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov

For this compound, the crystal packing would be governed by a variety of weak intermolecular forces. Hirshfeld analysis of structurally similar compounds reveals the relative contributions of different types of contacts. nih.govnih.gov Expected interactions include:

C⋯H/H⋯C Interactions: Involving the aromatic rings and methyl groups. nih.gov

Halogen-involved Contacts: These include C-H⋯F, C-H⋯Cl hydrogen bonds, and potentially halogen bonds (e.g., C-F⋯O, C-Cl⋯O). rsc.orgnih.gov

π–π Stacking: Interactions between the electron clouds of adjacent aromatic rings.

| Interaction Type | Description | Anticipated Significance |

|---|---|---|

| H⋯H | Contacts between hydrogen atoms on adjacent molecules. | High |

| C⋯H/H⋯C | Contacts between carbon and hydrogen atoms. | High |

| F⋯H/H⋯F | Weak hydrogen bonding involving the fluorine atom. | Moderate |

| O⋯H/H⋯O | Weak hydrogen bonding involving the carbonyl oxygen. | Moderate |

| Cl⋯H/H⋯Cl | Weak hydrogen bonding involving the chlorine atom. | Present |

| π–π Stacking | Interactions between aromatic rings. | Possible |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from electronic transitions within the substituted benzene ring and the carbonyl group. The primary transitions are:

π→π Transitions:* These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring and the C=O double bond.

n→π Transitions:* This lower-energy, lower-intensity transition involves the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital of the carbonyl group.

The positions of the absorption maxima (λmax) and their intensities are influenced by the substituents on the benzene ring. The chloro, fluoro, and methyl groups act as auxochromes, which can cause shifts in the absorption bands (either to longer or shorter wavelengths) compared to unsubstituted benzaldehyde. Studies on similar substituted aromatic compounds show strong absorption in the UV region. researchgate.netresearchgate.netresearchgate.net For instance, a related compound, 4-chloro-4'methoxy benzylideneaniline, has a UV cutoff wavelength of about 390 nm. researchgate.net

| Transition Type | Molecular Origin | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π→π | Aromatic ring and C=O group | Shorter UV (e.g., 200-300 nm) | High |

| n→π | Carbonyl group (C=O) | Longer UV (e.g., >300 nm) | Low |

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzaldehyde ring system. The electronic transitions observed in the UV-Vis spectrum of this molecule are primarily of two types: the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions.

The n→π transition* involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically of low intensity (εmax < 100 M⁻¹cm⁻¹) and appears at longer wavelengths (around 300-350 nm) in simple benzaldehydes. The presence of substituents on the aromatic ring can influence the energy of this transition.

The π→π transitions* arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. These transitions are generally more intense (εmax > 1000 M⁻¹cm⁻¹) and occur at shorter wavelengths compared to the n→π* transition. For substituted benzaldehydes, multiple π→π* bands can be observed, often referred to as the E (ethylenic) and B (benzenoid) bands.

The substituents on the benzene ring—chloro, fluoro, and methyl groups—act as auxochromes, modifying the absorption characteristics of the primary chromophore. Their effects are attributed to their electronic properties (inductive and resonance effects). The fluorine and chlorine atoms, being halogens, exert a -I (electron-withdrawing inductive) effect and a +R (electron-donating resonance) effect. The methyl group has a +I (electron-donating inductive) effect. These substituent effects alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax).

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the observed experimental transitions and understanding the nature of the excited states. mdpi.comarxiv.org For instance, calculations can predict the vertical transition energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively.

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | n→π | ~330 | ~80 |

| π→π (B-band) | ~265 | ~12,000 | |

| π→π* (E-band) | ~210 | ~25,000 | |

| 4-Chlorobenzaldehyde nih.gov | n→π | ~325 | ~60 |

| π→π | ~258 | ~15,000 |

Solvatochromic Effects on Electronic Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound when measured in different solvents of varying polarity. wikipedia.orgnih.gov This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule.

For benzaldehyde derivatives, the polarity of the solvent can significantly influence the n→π* and π→π* transitions.

n→π Transition:* This transition typically exhibits a hypsochromic shift (blue shift) as the solvent polarity increases. In polar, protic solvents like ethanol (B145695) or water, the non-bonding electrons on the carbonyl oxygen are stabilized through hydrogen bonding. This stabilization is more pronounced in the ground state than in the excited state, leading to an increase in the energy gap for the transition and a shift to shorter wavelengths.

π→π Transition:* The π→π* transitions in substituted benzaldehydes often show a bathochromic shift (red shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus decreasing the energy gap for the transition and shifting the absorption to longer wavelengths.

The magnitude of the solvatochromic shift depends on the change in the dipole moment of the molecule upon excitation and the nature of the solvent-solute interactions. In the case of this compound, the presence of the electron-withdrawing chloro and fluoro groups, along with the formyl group, is expected to result in a significant ground-state dipole moment. The change in this dipole moment upon electronic transition will make its absorption spectrum sensitive to the solvent environment.

The following table provides a hypothetical representation of the solvatochromic effects on the principal absorption bands of this compound in solvents of different polarities.

| Solvent | Dielectric Constant (ε) | λmax (n→π) (nm) | λmax (π→π) (nm) |

| n-Hexane | 1.88 | ~335 | ~262 |

| Dichloromethane | 8.93 | ~330 | ~268 |

| Acetonitrile | 37.5 | ~325 | ~272 |

| Ethanol | 24.5 | ~322 | ~275 |

| Water | 80.1 | ~318 | ~278 |

This predicted behavior underscores the importance of the solvent environment in modulating the electronic structure and spectroscopic properties of this compound.

Q & A

Q. What are the common synthetic routes for 4-chloro-2-fluoro-5-methylbenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves reducing 4-chloro-2-fluorobenzaldehyde derivatives. For example, sodium borohydride (NaBH₄) in a 1,4-dioxane/methanol solvent system under ice cooling achieves selective reduction of aldehyde groups to alcohols, followed by purification via silica gel column chromatography . Optimization includes controlling stoichiometry (e.g., 2.4 g NaBH₄ per 25 g substrate) and reaction time (30 minutes). Post-reaction quenching with diluted HCl and extraction with ethyl acetate improves purity. Yields exceeding 90% are achievable with careful pH control and solvent selection .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and aldehyde peaks).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., M.W. ≈ 158.56 g/mol) .

- Chromatography : HPLC or GC-MS to assess purity (>98% by HPLC) .

- Melting Point : Reported mp ranges (58–60°C) should align with literature values to rule out impurities .

Advanced Research Questions

Q. What are the challenges in reconciling discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. For example, mp variations (e.g., 46–49°C vs. 58–60°C for similar isomers) may indicate differing crystal packing. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Use thermogravimetric analysis (TGA) to detect solvent traces.

- Cross-validate with X-ray crystallography for definitive structural confirmation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects of substituents:

- Electrophilicity : The electron-withdrawing -Cl and -F groups activate the benzene ring for substitution at specific positions (e.g., para to methyl groups).

- Reaction Pathways : Simulate transition states to predict regioselectivity. For instance, the aldehyde group directs incoming nucleophiles to the 5-position due to resonance stabilization .

- Software Tools : Gaussian or ORCA with B3LYP/6-31G* basis sets are standard for such analyses .

Q. What role does this compound play in medicinal chemistry, particularly in designing enzyme inhibitors?

- Methodological Answer : The compound serves as a versatile intermediate for pharmacophores. For example:

- Kinase Inhibitors : The aldehyde group can form Schiff bases with lysine residues in ATP-binding pockets.

- Protease Inhibitors : Fluorine enhances metabolic stability, while the methyl group improves lipophilicity for blood-brain barrier penetration .

- Case Study : Derivatives of this compound have been used in synthesizing analogs targeting inflammatory cytokines (e.g., TNF-α) via structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying storage conditions?

- Methodological Answer : Stability issues often relate to oxidation or moisture sensitivity. To mitigate:

- Storage : Use airtight containers under inert gas (N₂ or Ar) at –20°C, as recommended for similar aldehydes .

- Stability Assays : Monitor degradation via periodic HPLC analysis. For example, a 5% degradation over 6 months at –20°C vs. 20% at 4°C highlights the need for cryogenic storage .

- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to prevent radical-mediated oxidation .

Tables for Key Data

| Property | Reported Value | Source |